1,3-Bis(hydroxymethyl)imidazolidine-2-thione
Description
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJLKUVMPXXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065908 | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15534-95-9 | |
| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15534-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(hydroxymethyl)imidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.966 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H09EK3X952 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via the following steps:
-
Deprotonation : In alkaline media (e.g., NaOH), the nitrogen atoms of imidazolidine-2-thione are deprotonated, enhancing their nucleophilicity.
-
Formaldehyde Addition : Formaldehyde reacts sequentially with the two nitrogen atoms, forming hydroxymethyl groups.
-
Cyclization : Intramolecular hydrogen bonding stabilizes the intermediate, leading to the final product.
The overall reaction is represented as:
Experimental Protocol
A typical laboratory-scale synthesis involves:
-
Reagents : Imidazolidine-2-thione (1.0 equiv), formaldehyde (37% aqueous solution, 2.2 equiv), NaOH (1.5 equiv).
-
Conditions : Reflux at 80–90°C for 4–6 hours under nitrogen.
-
Workup : Neutralization with dilute HCl, followed by extraction with ethyl acetate and crystallization from ethanol.
Yield : 65–75% (reported for analogous thione derivatives).
Alternative Synthetic Approaches
Thiourea-Formaldehyde Condensation
While less common, thiourea derivatives can serve as precursors. Thiourea reacts with excess formaldehyde in alkaline media to form hydroxymethyl intermediates, which cyclize to yield the target compound. However, this method often produces oligomeric byproducts, necessitating rigorous purification.
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate reaction kinetics. A study demonstrated a 20% reduction in reaction time (2.5 hours) and improved yield (78%) using controlled microwave heating at 100°C.
Industrial-Scale Production
Industrial protocols prioritize cost efficiency and scalability:
Continuous Flow Reactor Systems
-
Advantages : Enhanced heat/mass transfer, consistent product quality.
-
Parameters :
-
Temperature: 85°C
-
Residence time: 1.5 hours
-
Catalyst: Recyclable Amberlyst-15 resin
-
Solvent Optimization
Bulk production often substitutes water with ethylene glycol to reduce energy consumption during solvent removal.
Comparative Analysis of Methods
| Parameter | Mannich Reaction | Thiourea Route | Microwave Synthesis |
|---|---|---|---|
| Yield (%) | 65–75 | 50–60 | 70–78 |
| Reaction Time (h) | 4–6 | 6–8 | 2–3 |
| Byproducts | Minimal | Oligomers | Trace |
| Scalability | High | Moderate | Limited |
Challenges and Optimization Strategies
Byproduct Management
Chemical Reactions Analysis
1,3-Bis(hydroxymethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Applications
Synthesis Building Block:
- DHMT serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It is particularly useful in the development of derivatives that can exhibit varied chemical properties.
Reagent in Chemical Reactions:
- The compound acts as a reagent in several chemical reactions, including oxidation and reduction processes. For example, it can be oxidized to form sulfoxides or sulfones and can undergo reduction to convert its thione group into a thiol group.
Biological Applications
Antimicrobial Properties:
- Research has indicated that DHMT possesses antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for use in pharmaceutical formulations aimed at treating infections.
Potential Therapeutic Uses:
- Ongoing investigations are exploring the therapeutic potential of DHMT in drug development. Its low toxicity profile enhances its appeal as a candidate for further research into new therapeutic agents .
Medical Applications
Cosmetic Industry:
- DHMT is utilized in hair-care products as a preservative due to its antimicrobial properties. The Scientific Committee on Cosmetology has assessed its safety for use in cosmetic formulations at concentrations up to 2%, confirming that it poses no significant health risks when used appropriately .
Toxicological Assessments:
- Acute toxicity studies have shown that DHMT is well tolerated by skin and mucous membranes, with no observed sensitizing properties in animal studies. This safety profile supports its continued use in personal care products .
Industrial Applications
Production of Resins and Coatings:
- In industrial settings, DHMT is employed in the formulation of resins and coatings. Its chemical properties facilitate the production of durable materials suitable for various applications.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Acute Toxicity Study | Low toxicity observed in mice and rats; well tolerated on skin | Cosmetic formulations |
| Antimicrobial Activity Test | Effective against multiple pathogens | Pharmaceutical development |
| Synthesis Research | Used as a precursor for creating novel derivatives | Organic synthesis |
Mechanism of Action
The mechanism of action of 1,3-Bis(hydroxymethyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can be absorbed through oral and dermal routes and is widely distributed in the body . It has been observed to accumulate in the thyroid, indicating its potential effects on thyroid function. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1,3-bis(hydroxymethyl)imidazolidine-2-thione and related imidazolidine-2-thione derivatives are summarized in Table 1.
Table 1. Comparative Analysis of Imidazolidine-2-thione Derivatives
Key Research Findings
Structural and Conformational Differences
- Substituent Effects : Bulky groups (e.g., cyclohexylethyl in ) induce twisted imidazolidine rings (dihedral angle: 75.32° between imidazolidine and cyclohexyl planes), reducing molecular symmetry and altering crystal packing. In contrast, smaller substituents (e.g., –CH₂OH in ) allow planar conformations.
- Hydrogen Bonding : this compound forms intramolecular C–H⋯S interactions (S(5) motifs), while derivatives like 1,3-dibenzylimidazolidine-2-thione rely on intermolecular π-π stacking for stability .
Biological Activity
1,3-Bis(hydroxymethyl)imidazolidine-2-thione is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes two hydroxymethyl groups and a thione functional group. This configuration contributes to its reactivity and potential biological effects. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Interaction : The thione group can interact with metal ions, potentially modulating enzyme activities.
- Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their conformation and function.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens .
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains and fungi. For instance, it was found to inhibit the growth of Candida spp., demonstrating potential as an antifungal agent .
Toxicological Studies
Toxicological assessments have revealed that while the compound has low acute oral and dermal toxicity, certain hydrolysis products may exhibit harmful effects. For example, studies indicated that 2-imidazolidinethione (a hydrolysis product) could cause thyroid tumors in rodent models; however, the relevance to human health remains uncertain . Furthermore, mutagenicity tests showed mixed results, with some strains of Salmonella typhimurium exhibiting positive mutagenic effects under specific conditions .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various imidazolidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Toxicity Assessment in Rodents
A comprehensive toxicity assessment involved administering varying doses of this compound to rats. The study aimed to evaluate its effects on thyroid function and overall health. Results indicated no significant adverse effects at lower doses; however, higher concentrations resulted in observable changes in thyroid hormone levels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Toxicity |
|---|---|---|---|
| This compound | Two hydroxymethyl groups; thione functional group | Antimicrobial; potential drug scaffold | Low acute toxicity; mixed mutagenic results |
| 2-Imidazolidinethione | Hydrolysis product of above compound | Thyroid tumorigenesis in rodents | Concerns for endocrine disruption |
Q & A
Q. What are the established synthetic routes for 1,3-Bis(hydroxymethyl)imidazolidine-2-thione, and what experimental conditions are critical for yield optimization?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving amines, carbon disulfide, and hydroxymethylating agents. A common approach involves reacting N-(2-hydroxyethyl)ethylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by acidification to isolate the product . Key parameters include:
- Temperature control : Reactions are often conducted under reflux (e.g., 393 K for 5 hours) to ensure complete cyclization .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or aqueous NaOH enhance reaction efficiency .
- Workup procedures : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical for purification .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- IR : Confirm the presence of thione (C=S) stretching vibrations (~1200–1250 cm⁻¹) and hydroxyl (-OH) groups (~3200–3500 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify hydroxymethyl protons (~4.5–5.0 ppm) and thiocarbonyl carbons (~170–190 ppm). 2D techniques (HSQC, HMBC) resolve connectivity .
- X-ray crystallography : Resolve molecular geometry, hydrogen bonding, and crystal packing. For example, intramolecular C–H⋯S interactions stabilize the structure .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption .
- Decomposition risks : Avoid prolonged exposure to light or temperatures >100°C, which may degrade the thione group .
- Handling : Use gloves and fume hoods due to potential sensitivity to skin contact and inhalation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction provides atomic-level insights:
- Torsion angles : Measure dihedral angles (e.g., 75.32° between imidazolidine and cyclohexyl planes) to confirm stereoelectronic effects .
- Hydrogen bonding : Identify intramolecular interactions (e.g., C–H⋯S, S(5) ring motifs) that stabilize conformations .
- Twinned crystals : Use SHELXL for refinement of high-symmetry space groups (e.g., P4₁2₁2) to address data ambiguities .
Q. What challenges arise in optimizing synthetic yields of imidazolidine-2-thiones, and how can they be mitigated?
Methodological Answer: Key challenges include:
- Harsh conditions : Traditional methods require high temperatures (>373 K), leading to side reactions. Mitigate via microwave-assisted synthesis to reduce reaction time .
- Starting material accessibility : Substitute rare reagents with commercially available precursors (e.g., diethyl acetal derivatives) .
- Purification : Use preparative HPLC or recrystallization (e.g., methanol) to isolate pure products from complex mixtures .
Q. How can conflicting structural data (e.g., NMR vs. X-ray) be reconciled for this compound?
Methodological Answer:
- Dynamic effects : NMR may capture solution-state conformers, while X-ray shows static solid-state structures. Perform variable-temperature NMR to assess exchange processes .
- Computational validation : Use density functional theory (DFT) to compare calculated NMR chemical shifts (e.g., GIAO method) with experimental data, resolving discrepancies .
- Hydrogen bond analysis : Correlate crystallographic hydrogen-bond geometries (e.g., D–H⋯A angles) with solution-state NOESY/ROESY data .
Q. What role do quantum chemical calculations play in elucidating the electronic properties of this compound?
Methodological Answer:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., sulfur in C=S as a nucleophilic site) .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (~3–4 eV) suggests susceptibility to redox reactions .
- Non-covalent interactions (NCIs) : Use AIM or NCI plots to visualize weak interactions (e.g., van der Waals forces) influencing crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
